5-(1-Benzofuran-7-yl)-1,3-oxazole
Overview
Description
5-(1-Benzofuran-7-yl)-1,3-oxazole is a heterocyclic aromatic organic compound that features a benzofuran ring fused to a 1,3-oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with receptors such as the estrogen receptor beta, nuclear receptor coactivator 1, and estrogen receptor alpha .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(1-Benzofuran-7-yl)-1,3-oxazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzofuran-7-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 7-hydroxybenzofuran derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Benzofuran-7-yl)-1,3-oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the benzofuran and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or halides, in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new chemical entities with diverse functionalities.
Biology: Research has shown that benzofuran derivatives exhibit strong biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. These properties make 5-(1-Benzofuran-7-yl)-1,3-oxazole a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer and neuroprotective activities. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products.
Comparison with Similar Compounds
5-(1-Benzofuran-7-yl)-1,3-oxazole is structurally similar to other benzofuran derivatives, such as 5-(2-ethylaminopropyl)benzofuran and 7-(2-aminopropyl)benzofuran. its unique combination of the benzofuran and oxazole rings sets it apart from these compounds. The presence of the oxazole ring introduces additional chemical reactivity and biological activity, making this compound a valuable compound for research and applications.
Properties
IUPAC Name |
5-(1-benzofuran-7-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-2-8-4-5-13-11(8)9(3-1)10-6-12-7-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUNQVAAKHZUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CN=CO3)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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